molecular formula C14H19NO4 B14260980 N-(3-Methoxybenzoyl)-L-leucine CAS No. 168980-12-9

N-(3-Methoxybenzoyl)-L-leucine

Cat. No.: B14260980
CAS No.: 168980-12-9
M. Wt: 265.30 g/mol
InChI Key: MUMMHDPLNMLLKB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxybenzoyl)-L-leucine is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzoyl moiety and a leucine amino acid residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzoyl)-L-leucine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzoyl)-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methoxybenzoyl)-L-leucine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzoyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl moiety can bind to active sites on enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxybenzoyl)-β-alanine: Similar structure but with β-alanine instead of leucine.

    3-Methoxybenzamide: Lacks the leucine residue but shares the methoxybenzoyl moiety.

    N-(3-Methoxybenzoyl)-N-phenylbenzohydrazide: Contains a hydrazide group instead of leucine

Uniqueness

N-(3-Methoxybenzoyl)-L-leucine is unique due to the presence of the leucine residue, which imparts specific biochemical properties and potential therapeutic applications. The combination of the methoxybenzoyl moiety with leucine makes it distinct from other similar compounds .

Properties

CAS No.

168980-12-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(2S)-2-[(3-methoxybenzoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H19NO4/c1-9(2)7-12(14(17)18)15-13(16)10-5-4-6-11(8-10)19-3/h4-6,8-9,12H,7H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1

InChI Key

MUMMHDPLNMLLKB-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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